molecular formula C7H5ClF2O B8009909 1-Chloro-2,5-difluoro-4-methoxybenzene

1-Chloro-2,5-difluoro-4-methoxybenzene

Cat. No.: B8009909
M. Wt: 178.56 g/mol
InChI Key: KIYFIMYSYFORKT-UHFFFAOYSA-N
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Description

1-Chloro-2,5-difluoro-4-methoxybenzene is an aromatic compound with the molecular formula C7H5ClF2O It is characterized by the presence of chlorine, fluorine, and methoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,5-difluoro-4-methoxybenzene can be synthesized through several methods. One common approach involves the halogenation of 2,5-difluoroanisole using chlorine gas in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective chlorination at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,5-difluoro-4-methoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: Under specific conditions, the methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation can produce a benzoic acid derivative.

Scientific Research Applications

1-Chloro-2,5-difluoro-4-methoxybenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-chloro-2,5-difluoro-4-methoxybenzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups (chlorine and fluorine) can influence the compound’s reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

  • 1-Chloro-2,3-difluoro-4-methoxybenzene
  • 1-Chloro-2,4-difluoro-5-methoxybenzene
  • 1,2-Difluoro-4,5-dimethoxybenzene

Comparison: 1-Chloro-2,5-difluoro-4-methoxybenzene is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. Compared to its analogs, this compound may exhibit different reactivity patterns in substitution and oxidation reactions, making it valuable for specific synthetic applications.

Properties

IUPAC Name

1-chloro-2,5-difluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYFIMYSYFORKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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